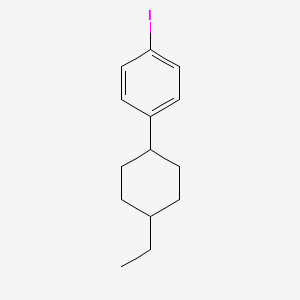
lauroyl Coenzyme A (ammonium salt)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lauroyl Coenzyme A (ammonium salt) is an acyl CoA derivative of saturated fatty acid. It plays a crucial role in various metabolic pathways, including the tricarboxylic acid cycle and the synthesis and oxidation of fatty acids . This compound is essential for lipid metabolism and is involved in the transport and catalysis of fatty acids within biological systems .
准备方法
Synthetic Routes and Reaction Conditions
Lauroyl Coenzyme A (ammonium salt) can be synthesized through the reaction of lauric acid with coenzyme A in the presence of ammonium ions. The reaction typically involves the activation of lauric acid to form lauroyl chloride, which then reacts with coenzyme A to form lauroyl Coenzyme A. The ammonium salt form is achieved by neutralizing the reaction mixture with ammonium hydroxide .
Industrial Production Methods
Industrial production of lauroyl Coenzyme A (ammonium salt) involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets industry standards .
化学反应分析
Types of Reactions
Lauroyl Coenzyme A (ammonium salt) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different acyl-CoA derivatives.
Reduction: It can be reduced to form lauric acid and coenzyme A.
Substitution: It can participate in substitution reactions where the lauroyl group is replaced by other acyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various acylating agents and catalysts are employed depending on the desired product.
Major Products Formed
Oxidation: Acyl-CoA derivatives.
Reduction: Lauric acid and coenzyme A.
Substitution: Different acyl-CoA compounds depending on the substituent used.
科学研究应用
Lauroyl Coenzyme A (ammonium salt) has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in enzymatic assays to study acyltransferase activity.
Biology: It plays a role in lipid metabolism studies and is used to investigate fatty acid transport and oxidation.
Medicine: It is involved in research on metabolic disorders and the development of therapeutic agents targeting lipid metabolism.
Industry: It is used in the production of bio-based chemicals and materials
作用机制
Lauroyl Coenzyme A (ammonium salt) functions as an acyl group carrier, facilitating the transfer of lauroyl groups in various metabolic reactions. It forms thioester bonds with carbon chains, enabling the transport and transformation of fatty acids within cells. The compound interacts with enzymes such as acyl-CoA synthetase and acyltransferase, playing a pivotal role in lipid biosynthesis and fatty acid oxidation .
相似化合物的比较
Similar Compounds
Acetyl Coenzyme A: Involved in the citric acid cycle and fatty acid metabolism.
Palmitoyl Coenzyme A: Another acyl CoA derivative involved in lipid metabolism.
Stearoyl Coenzyme A: Participates in the synthesis and oxidation of stearic acid
Uniqueness
Lauroyl Coenzyme A (ammonium salt) is unique due to its specific role in the metabolism of lauric acid, a medium-chain fatty acid. Its properties and reactivity make it particularly useful in studies focused on medium-chain fatty acid metabolism and related metabolic pathways .
属性
分子式 |
C33H67N10O17P3S |
|---|---|
分子量 |
1000.9 g/mol |
IUPAC 名称 |
triazanium;[5-(6-aminopurin-9-yl)-2-[[[[4-[[3-(2-dodecanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C33H58N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-24(42)61-17-16-35-23(41)14-15-36-31(45)28(44)33(2,3)19-54-60(51,52)57-59(49,50)53-18-22-27(56-58(46,47)48)26(43)32(55-22)40-21-39-25-29(34)37-20-38-30(25)40;;;/h20-22,26-28,32,43-44H,4-19H2,1-3H3,(H,35,41)(H,36,45)(H,49,50)(H,51,52)(H2,34,37,38)(H2,46,47,48);3*1H3 |
InChI 键 |
AEPZRRFJIKJEOI-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,4-dichloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B12094448.png)




![6,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B12094473.png)



![4-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12094507.png)
![2-((2S)Pyrrolidin-2-YL)dibenzo[B,D]furan](/img/structure/B12094509.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(tert-butylsulfinylamino)cyclohexyl]urea](/img/structure/B12094514.png)
![(2R)-2-amino-2-[4-(propan-2-yl)phenyl]ethan-1-ol](/img/structure/B12094515.png)
